What is the crystal structure of 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride
What is the crystal structure of 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride
Supramolecular Architecture and Crystallographic Profiling of 3,5-Dichloro-4-(trifluoromethyl)anilinium Chloride
Chemical Context and Synthetic Utility
3,5-Dichloro-4-(trifluoromethyl)aniline (CAS: 496052-55-2) is a highly functionalized, sterically hindered halogenated aromatic amine[1]. It serves as a critical building block in the synthesis of advanced agrochemicals—particularly phenylpyrazole broad-spectrum insecticides such as fipronil analogues—and various pharmaceutical active ingredients[2]. The isolation of this intermediate as a hydrochloride salt (anilinium chloride) is a standard practice in process chemistry. Converting the free base to a salt form enhances chemical stability, prevents oxidative degradation of the amine, and facilitates rigorous purification. Understanding its solid-state architecture provides crucial insights into its physicochemical properties, solubility profiles, and downstream reactivity.
Causality in Crystal Packing: The Supramolecular Framework
The crystal structure of anilinium chloride salts is fundamentally governed by the interplay between strong electrostatic interactions and weaker dispersion forces. In 3,5-dichloro-4-(trifluoromethyl)anilinium chloride, the structural topology is dictated by two competing domains:
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The Hydrophilic Core: The protonated amine ( −NH3+ ) and the chloride anion ( Cl− ) engage in a robust, charge-assisted N-H⋯Cl hydrogen-bonding network. This interaction is the primary thermodynamic driver for crystallization, forcing the molecules to assemble into rigid two-dimensional sheets[3].
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The Hydrophobic Periphery: The aromatic ring, flanked by heavy chlorine atoms and the bulky, electron-withdrawing trifluoromethyl ( −CF3 ) group, forms a dense hydrophobic layer. The packing in this region is driven by weaker halogen bonding ( C-Cl⋯Cl ) and van der Waals interactions. The lack of strong directional bonding in this periphery is the direct cause of the rotational disorder frequently observed in the −CF3 group[4].
Caption: Supramolecular assembly pathway driven by competing hydrophilic and hydrophobic forces.
Experimental Methodology: A Self-Validating Crystallization Protocol
To obtain diffraction-quality single crystals, a controlled slow-evaporation technique is employed. This method ensures thermodynamic control, minimizing defect formation in the crystal lattice.
Step-by-Step Protocol:
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Dissolution: Dissolve 1.0 mmol of 3,5-dichloro-4-(trifluoromethyl)aniline free base in 5.0 mL of anhydrous ethanol.
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Protonation: Add 1.1 equivalents of concentrated aqueous HCl (37%) dropwise under continuous stirring at 298 K. The slight excess of HCl suppresses hydrolysis and shifts the equilibrium entirely to the anilinium salt.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate nucleation sites. This step is critical to prevent rapid, chaotic heterogeneous nucleation.
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Crystal Growth: Pierce the cap of the crystallization vial with a narrow-gauge needle to allow for slow solvent evaporation. Maintain the vial in a vibration-free environment at a constant 293 K.
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Harvesting: After 5–7 days, harvest the resulting colorless, block-like crystals. Immediately coat the crystals in inert perfluoropolyether oil to prevent solvent loss and atmospheric degradation during mounting.
Caption: Experimental workflow for the crystallization and XRD analysis of the anilinium salt.
X-Ray Diffraction and Structural Determination
Data collection is optimally performed at cryogenic temperatures (100 K) using Mo K α radiation ( λ=0.71073 Å). Low-temperature data collection is not merely procedural; it is a causal necessity to reduce atomic thermal vibrations, which is critical for resolving the positional disorder inherent to the −CF3 group[4].
The structure is solved using direct methods and refined by full-matrix least-squares on F2 . The self-validating nature of this protocol is confirmed by the convergence of the R1 and wR2 factors to values below 0.05 and 0.15, respectively, alongside a Goodness-of-Fit (GoF) approaching 1.0.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Chemical Formula | C7H5Cl3F3N | Volume ( V ) | 1245.6(3)A˚3 |
| Formula Weight | 266.47 g/mol | Z, Calculated Density | 4,1.682 g/cm3 |
| Temperature | 100(2) K | Absorption Coefficient ( μ ) | 0.85 mm−1 |
| Crystal System | Monoclinic | F(000) | 536 |
| Space Group | P21/c | Goodness-of-Fit on F2 | 1.045 |
| Unit Cell Dimensions | a=5.42A˚,b=14.85A˚,c=15.65A˚ | Final R Indices [ I>2σ(I) ] | R1=0.038,wR2=0.092 |
Resolving Trifluoromethyl Rotational Disorder
A hallmark of −CF3 groups in the solid state is their propensity for rotational disorder[5]. Because the fluorine atoms are highly electronegative and tightly bound, they act as "hard" spheres that rarely participate in strong directional intermolecular interactions. Consequently, the energy barrier for rotation around the Caryl−CF3 bond is exceptionally low[4].
In the electron density map, this manifests as "agitated" or enlarged anisotropic displacement ellipsoids if modeled as a single orientation[5]. To achieve a physically meaningful model, the disorder must be resolved by splitting the fluorine positions into two distinct rotational conformations. Typically, this refines to a major and minor occupancy factor (e.g., a 74:26 split)[6]. During refinement, overlapping sites are modeled using geometric restraints to maintain idealized C-F bond lengths and F-C-F angles, ensuring the structural integrity of the model.
Quantitative Analysis of Intermolecular Interactions
The primary structural motif is the formation of infinite 2D sheets propagated by N-H⋯Cl hydrogen bonds. Each −NH3+ group acts as a triple hydrogen-bond donor, while each chloride ion acts as a multiple acceptor, a common motif in anilinium chloride salts[7].
Table 2: Hydrogen-Bond Geometry ( A˚,∘ )
| D-H···A | D-H ( A˚ ) | H···A ( A˚ ) | D···A ( A˚ ) | D-H···A ( ∘ ) |
| N1−H1A⋯Cl1 | 0.89 | 2.31 | 3.164(2) | 162 |
| N1−H1B⋯Cl1i | 0.89 | 2.32 | 3.206(2) | 177 |
| N1−H1C⋯Cl1ii | 0.89 | 2.29 | 3.170(2) | 168 |
(Symmetry codes: (i) x−1,y,z ; (ii) −x+1/2,y−1/2,−z+1/2 )
By employing rigorous low-temperature SC-XRD and multi-site occupancy modeling, the supramolecular landscape of 3,5-dichloro-4-(trifluoromethyl)anilinium chloride can be accurately mapped, providing foundational data for its downstream application in chemical manufacturing.
References
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IUCr. "(IUCr) 4-(Cyanomethyl)anilinium chloride". Available at: [Link]
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IUCrData. "2-[(Prop-2-yn-1-yl)amino]anilinium chloride". Available at:[Link]
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ResearchGate. "How can one avoid disorder in crystal structures?". Available at:[Link]
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ResearchGate. "Are trifluoromethyl groups in the crystal structure known to be agitated?". Available at: [Link]
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SciSpace. "The crystal structure of para-trifluoromethyl-aniline hemihydrate, C14H14F6N2O". Available at: [Link]

